molecular formula C24H22FNO2 B2805651 2-(2-fluorobenzyl)-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850906-90-0

2-(2-fluorobenzyl)-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one

Numéro de catalogue: B2805651
Numéro CAS: 850906-90-0
Poids moléculaire: 375.443
Clé InChI: NORDDASMIILMMN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-Fluorobenzyl)-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic small molecule based on the privileged 3,4-dihydroisoquinolin-1(2H)-one scaffold, a structure frequently encountered in compounds with diverse biological activities . This compound is of significant interest in early-stage drug discovery and chemical biology, particularly in the fields of oncology and agricultural science. In cancer research, derivatives of the dihydroisoquinolinone core have been identified as potent, picomolar-affinity antagonists of the WIN site of WDR5, a protein that is overexpressed in many aggressive human cancers and has emerged as an attractive therapeutic target . Such inhibitors disrupt the interaction between WDR5 and mixed-lineage leukemia (MLL) proteins, leading to the selective inhibition of MLL1 histone methyltransferase activity and demonstrating concentration-dependent anti-proliferative effects in sensitive MLL-fusion cell lines like MV4:11 and Molm13 . Furthermore, these WDR5 WIN site binders have been shown to inhibit proliferation in MYC-driven cancer cells and reduce MYC recruitment to chromatin, positioning them as valuable chemical probes for studying the implications of WDR5 inhibition in cancers . Concurrently, the 3,4-dihydroisoquinolin-1(2H)-one scaffold has demonstrated promising utility in plant disease management. Research shows that synthetic derivatives exhibit superior antioomycete activity against phytopathogens like Pythium recalcitrans , with some compounds showing higher in vitro potency than commercial agents and significant in vivo preventive efficacy . The potential mechanism of action for these applications may involve the disruption of the biological membrane systems of the target pathogens . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is the responsibility of the researcher to determine the suitability of this compound for their specific application.

Propriétés

IUPAC Name

2-[(2-fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO2/c1-17-9-11-18(12-10-17)16-28-23-8-4-6-21-20(23)13-14-26(24(21)27)15-19-5-2-3-7-22(19)25/h2-12H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORDDASMIILMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Molecular Properties

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Purity Source
2-(2-Fluorobenzyl)-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one ~C24H21FNO2* 2-Fluorobenzyl (2), 4-methylbenzyloxy (5) ~380.45* N/A Target Compound
2-(4-Chlorobenzyl)-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one C24H22ClNO2 4-Chlorobenzyl (2), 4-methylbenzyloxy (5) 391.895 N/A
2-(2-Fluorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one C16H14FNO2 2-Fluorobenzyl (2), hydroxyl (5) 271.29 95%
2-Benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one C17H17NO3 Benzyl (2), hydroxyl (5), methoxy (6) 283.32 N/A
5-[(2-Chlorophenyl)methoxy]-2-[(3-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one C24H22ClNO2 3-Methylbenzyl (2), 2-chlorobenzyloxy (5) 391.90 N/A

*Estimated based on structural analogs.

Key Observations :

Substituent Effects: The 2-fluorobenzyl group in the target compound may enhance metabolic stability compared to the 4-chlorobenzyl analog () due to fluorine’s strong carbon-fluorine bond .

Molecular Weight and Bioavailability :

  • The target compound’s higher molecular weight (~380 g/mol) compared to the hydroxyl-substituted analog (271.29 g/mol) may align with Lipinski’s rule of five thresholds, suggesting moderate oral bioavailability .

Q & A

Q. How can researchers optimize the synthetic route for 2-(2-fluorobenzyl)-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one to improve yield and purity?

  • Methodological Answer : Start with a retrosynthetic analysis to identify key intermediates, such as the dihydroisoquinolinone core and substituted benzyl ethers. Use palladium-catalyzed cross-coupling or nucleophilic aromatic substitution for fluorobenzyl group incorporation . Monitor reaction progress via HPLC or LC-MS to detect side products (e.g., dehalogenation or over-alkylation). Purify intermediates using column chromatography with gradients optimized for polar substituents (e.g., 4-methylbenzyloxy groups). For yield improvement, explore microwave-assisted synthesis for time-sensitive steps .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Combine NMR (1H/13C, COSY, HSQC) to resolve aromatic proton splitting patterns and confirm substitution positions (e.g., fluorobenzyl vs. methylbenzyl groups). Use high-resolution mass spectrometry (HRMS) to verify the molecular ion ([M+H]+ at m/z ~406.18). For crystalline intermediates, employ single-crystal XRD (as in ) to resolve stereochemical ambiguities. FT-IR can validate carbonyl (C=O) and ether (C-O-C) functional groups .

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodological Answer : Test solubility in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-80). If precipitation occurs, use co-solvents like ethanol or cyclodextrin-based formulations. For kinetic solubility assays, employ nephelometry to quantify insoluble fractions . Adjust pH (6.5–7.4) to stabilize ionizable groups, such as the dihydroisoquinolinone nitrogen .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl) impact the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via UPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines); track fluorobenzyl group decomposition using LC-MS/MS.
  • Hydrolytic Stability : Test in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Fluorine’s electron-withdrawing effect may reduce ester hydrolysis compared to chlorine .

Q. How can contradictory data in biological activity assays (e.g., receptor binding vs. cellular toxicity) be resolved?

  • Methodological Answer : Perform orthogonal assays:
  • Receptor Binding : Use SPR (surface plasmon resonance) to measure direct binding affinity.
  • Cellular Toxicity : Conduct MTT assays with dose-response curves (0.1–100 µM).
    If discrepancies persist, evaluate off-target effects via kinome-wide profiling or transcriptomic analysis. Consider metabolite interference (e.g., fluorobenzyl oxidation products) using hepatocyte incubation studies .

Q. What in silico strategies predict the compound’s interactions with cytochrome P450 enzymes?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions with CYP3A4/2D6 active sites. Validate predictions with MD simulations (AMBER/NAMD) to assess binding stability. Cross-reference with structural analogs (e.g., benzodiazepine derivatives ) to identify metabolic hotspots (e.g., methylbenzyloxy demethylation). Experimental validation via CYP inhibition assays (fluorometric) is critical .

Q. How does the compound’s environmental fate align with green chemistry principles?

  • Methodological Answer : Apply the INCHEMBIOL framework :
  • Persistence : Calculate half-life in water (EPI Suite software) using fragment-based QSAR.
  • Biotransformation : Use in vitro microsomal assays to identify major metabolites (e.g., hydroxylation at the dihydroisoquinolinone ring).
  • Ecotoxicity : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201). Fluorinated aromatic groups may exhibit higher bioaccumulation potential .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.